2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol
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Overview
Description
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol typically involves the reaction of 4-methylphenylpiperazine with phenylethanol under specific conditions. One common method includes the Mannich reaction, where the piperazine ring is incorporated into biologically active compounds . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced chromatographic techniques helps in the purification process, ensuring the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain neurotransmitters by inhibiting their reuptake and inducing their release. This mechanism is similar to that of other piperazine derivatives, which act as nonselective serotonin receptor agonists . The compound’s effects on neurotransmitter systems make it a potential candidate for the treatment of various neurological and psychiatric conditions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol include:
2-[4-(4-Bromophenyl)piperazin-1-yl]-1-phenylethanol: Similar structure with a bromine atom instead of a methyl group.
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylethanol: Contains a methoxy group instead of a methyl group.
2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-phenylethanol: Contains a chlorine atom instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of the methyl group may affect the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile .
Properties
CAS No. |
94437-03-3 |
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Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)piperazin-1-yl]-1-phenylethanol |
InChI |
InChI=1S/C19H24N2O/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-19(22)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3 |
InChI Key |
YBIHBJLEGXTDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=CC=C3)O |
Origin of Product |
United States |
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